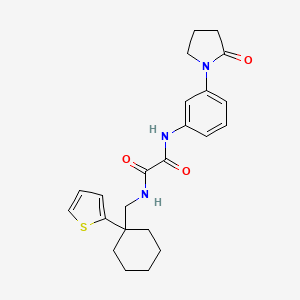

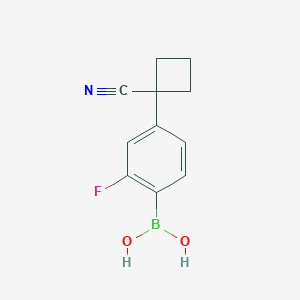

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

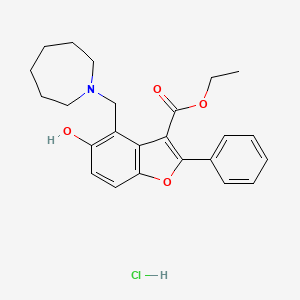

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol, also known as DMAPT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. It is involved in the inhibition of a specific signaling pathway, which has been implicated in various diseases, including cancer.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

This compound has relevance in the synthesis of heterocyclic compounds, as seen in studies exploring the photochemical dimerization of 2-aminopyridines and 2-pyridones. The ability to form photodimers through ultraviolet irradiation showcases its potential in creating structurally diverse molecules with unusual chemical and physical properties, which could be beneficial for developing new materials or pharmaceuticals (Taylor & Kan, 1963).

Electrophilic and Nucleophilic Behavior

Research on the contrasting alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine highlights the compound's role in understanding nucleophilic and electrophilic reactions. This study not only provides insight into the resonance effects and the importance of steric hindrance but also illustrates the compound's utility in educational settings for teaching fundamental organic chemistry concepts (Jantzi et al., 2011).

Catalytic Applications

The compound is also involved in organocatalytic reactions, such as the α-Methylenation of aldehydes, demonstrating its utility in synthesizing alpha-substituted acroleins. This process represents a rapid and efficient method for producing key intermediates with varied functionalities, crucial for the development of fragrances, pharmaceuticals, and agrochemicals (Benohoud, Erkkilä, & Pihko, 2011).

Synthesis of Ligands for DNA Quadruplex Stabilization

A microfluidic platform was developed to synthesize a G-quadruplex binding ligand, demonstrating the compound's role in stabilizing the structure of quadruplex DNA. This approach presents a pathway towards cancer treatment by inhibiting telomerase, showcasing the compound's potential in therapeutic applications (Smith et al., 2009).

Mécanisme D'action

Target of Action

It is related to 4-dimethylaminopyridine (dmap), a derivative of pyridine . DMAP is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .

Mode of Action

Dmap, a related compound, is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It can strongly activate the nitrogen atom on the pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of alcohols and amines/acids .

Biochemical Pathways

Dmap, a related compound, is involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, applications in natural products chemistry, and many others .

Propriétés

IUPAC Name |

4-[[2-(dimethylamino)pyridin-4-yl]methylamino]oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15(2)12-5-9(3-4-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVIWMVKONAAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

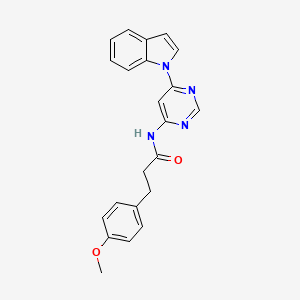

![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)

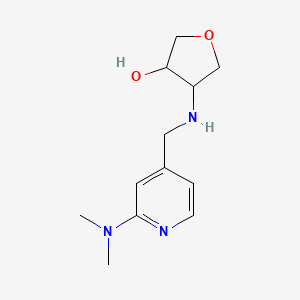

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)

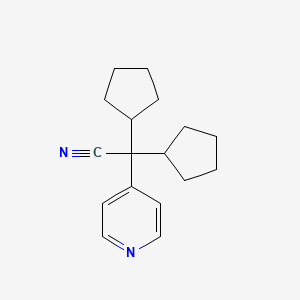

![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)